Structural Basis for Differential Antibacterial Spectrum: 4-Methylphenyl vs. 4-Nitrophenyl Substitution
This compound features a 4-methylphenyl substituent on the carboxamide nitrogen, distinguishing it from the closely related antitubercular agent 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882), which carries a 4-nitrophenyl group [1]. The 4-nitrophenyl variant requires activation by the mycobacterial monooxygenase EthA and selectively inhibits CTP synthetase PyrG in M. tuberculosis [2]. In contrast, the nitrothiophene carboxamide class containing the 4-methylphenyl motif (as in this compound) is activated by the broadly distributed bacterial nitroreductases NfsA and NfsB, conferring activity against Gram-negative enteric pathogens including E. coli, Shigella spp., and Salmonella spp. [3]. The methyl group eliminates the electron-withdrawing nitro substituent on the phenyl ring, altering the reduction potential of the entire scaffold and shifting bioactivation dependence from a species-specific enzyme (EthA) to more ubiquitous nitroreductases [3].
| Evidence Dimension | Target pathogen spectrum determined by N-phenyl substituent and corresponding bioactivation pathway |
|---|---|
| Target Compound Data | 4-Methylphenyl substituent; predicted activation via NfsA/NfsB nitroreductases; Gram-negative enteric antibacterial spectrum |
| Comparator Or Baseline | 5-Methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (7947882): 4-Nitrophenyl substituent; activation via EthA monooxygenase; M. tuberculosis MIC = 0.5-2 µg/mL |
| Quantified Difference | Qualitative shift in pathogen spectrum: Gram-negative enteric bacteria vs. M. tuberculosis; distinct prodrug activation enzymes |
| Conditions | Inferred from class SAR (Scientific Reports, 2018) and comparative analysis with 7947882 (Chemistry & Biology, 2015) |
Why This Matters
For researchers targeting Gram-negative ESKAPE pathogens (E. coli, Klebsiella, Shigella, Salmonella), the 4-methylphenyl-substituted NTC scaffold provides the correct bioactivation profile, whereas the 4-nitrophenyl analog is inactive against these species and should not be substituted.
- [1] Shahul Hameed P, et al. Scientific Reports, 2018, 8, 7263. (Class-level NTC antibacterial data; 4-methylphenyl-containing analogs in the NTC series) View Source
- [2] Mori G, et al. Chemistry & Biology, 2015, 22(7), 917-927. (7947882 antitubercular activity and EthA activation) View Source
- [3] Shahul Hameed P, et al. Scientific Reports, 2018, 8, 7263. (NfsA/NfsB nitroreductase-dependent activation of NTC prodrugs) View Source
